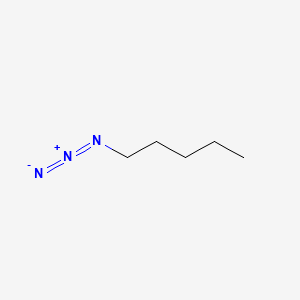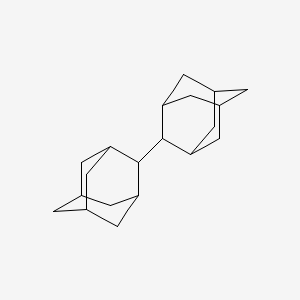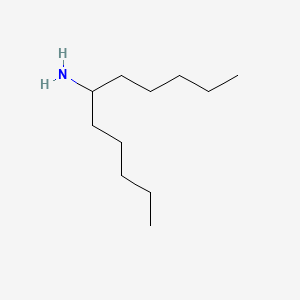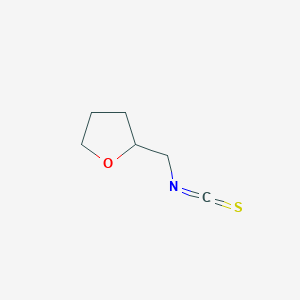![molecular formula C11H16O2Si B1267101 [4-(Trimethylsilyl)phenyl]acetic acid CAS No. 5112-65-2](/img/structure/B1267101.png)
[4-(Trimethylsilyl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trimethylsilyl)phenylacetic acid (TMSPA) is a silyl ester of phenylacetic acid and is a widely used compound in scientific research. It is a colorless, viscous liquid that is volatile and flammable. TMSPA has a wide range of applications in research, including synthesis, biochemistry, and physiology.
Applications De Recherche Scientifique
Species Differences in Biotransformation :
- Research by Pottier, Busigny, and Raynaud (1978) in "Xenobiotica" shows the differential biotransformation of structurally related compounds like RU 16029, indicating the unpredictable nature of metabolism across species. This study highlights the importance of understanding species-specific reactions in pharmacology and toxicology (Pottier, Busigny, & Raynaud, 1978).
Analytical Chemistry and Urine Analysis :
- A 1969 study by Coward and Smith in the "Journal of Chromatography" discusses the gas chromatography of aromatic acids as their trimethylsilyl derivatives, which includes applications in urine analysis. This method is significant in clinical chemistry for diagnosing metabolic disorders (Coward & Smith, 1969).
Radioisotope Labeling in Biological Molecules :
- Research by Wilson et al. (1986) in the "Journal of Labelled Compounds and Radiopharmaceuticals" explored the use of 4-trimethylsilylbenzyl bromide for radioisotope labeling of biologically important molecules. This has implications in biomedical research, particularly in drug development and diagnostic imaging (Wilson et al., 1986).
Synthesis of Organic Compounds :
- A study by Albaugh-Robertson and Katzenellenbogen in "Tetrahedron Letters" (1982) demonstrates the selective gamma substitution of an α,β-unsaturated ester, showing how 4-trimethylsilyl-3-butenoate undergoes selective reaction, indicating its importance in organic synthesis (Albaugh-Robertson & Katzenellenbogen, 1982).
Anticancer Drug Development :
- Bhat, Al‐Dhfyan, and Al-Omar (2016) in "Molecules" designed and synthesized novel compounds targeting cancer stem cells, starting from 4-(4-substituted phenyl)acetic acid. This research is crucial in developing new therapies for cancer (Bhat, Al‐Dhfyan, & Al-Omar, 2016).
Plant Hormone Analysis :
- The 1995 study by Tuomi and Rosenqvist in "Plant Physiology and Biochemistry" illustrates a method for analyzing plant hormones, utilizing trimethylsilyl derivatives in the process. This is significant for agricultural and botanical research (Tuomi & Rosenqvist, 1995).
Protection of Hydroxyl Groups in Synthesis :
- Ghorbani‐Choghamarani and Norouzi (2011) in the "Chinese Journal of Catalysis" describe a green and efficient method for protecting hydroxyl groups as trimethylsilyl ethers, showcasing the versatility of 4-(Trimethylsilyl)phenyl acetic acid in synthetic chemistry (Ghorbani‐Choghamarani & Norouzi, 2011).
Safety and Hazards
The compound is classified under Hazard Statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapors, mist, or gas, and wearing protective gloves, protective clothing, eye protection, and face protection .
Relevant Papers One relevant paper discusses the synthesis and kinetics of disassembly for silyl-containing ethoxycarbonates using fluoride ions . The study provides a greater understanding of stability and kinetics for silyl-containing protecting groups that eliminate volatile molecules upon removal, which will allow for simplification of orthogonal protection in complex organic molecules .
Mécanisme D'action
Target of Action
It’s worth noting that the compound contains a trimethylsilyl group , which is a functional group in organic chemistry that can interact with various biological targets.
Mode of Action
The presence of the trimethylsilyl group suggests that it may interact with its targets through the silicon atom
Biochemical Pathways
Compounds containing trimethylsilyl groups are often used in suzuki–miyaura cross-coupling reactions , which are widely applied in carbon–carbon bond-forming reactions. This suggests that [4-(Trimethylsilyl)phenyl]acetic acid may play a role in these reactions.
Result of Action
Given its potential role in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of new carbon–carbon bonds, which could have significant effects at the molecular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura cross-coupling reactions in which it may participate are known to be influenced by factors such as temperature, pH, and the presence of a catalyst .
Propriétés
IUPAC Name |
2-(4-trimethylsilylphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2Si/c1-14(2,3)10-6-4-9(5-7-10)8-11(12)13/h4-7H,8H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHNKKQFXDWXNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299605 |
Source


|
| Record name | [4-(trimethylsilyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5112-65-2 |
Source


|
| Record name | NSC131588 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131588 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [4-(trimethylsilyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,5-Dibromothieno[2,3-b]thiophene](/img/structure/B1267018.png)


![1-Azabicyclo[2.2.2]octane-4-methanol](/img/structure/B1267026.png)






![Bicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B1267036.png)



